

# The Rise and Discontinuation of Opigolix (ASP-1707): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opigolix  |           |
| Cat. No.:            | B15570190 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

### **Abstract**

**Opigolix** (ASP-1707) is a non-peptide, orally active, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, **Opigolix** was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis.[1][3] Despite showing promise in Phase II clinical trials for endometriosis, its development was discontinued in April 2018.[1][3] This technical guide provides a comprehensive overview of the available scientific and clinical data on **Opigolix**, including its mechanism of action, clinical trial results, and detailed experimental protocols from its clinical development program.

# **Introduction and Discovery**

**Opigolix** emerged from drug discovery programs aimed at developing orally bioavailable, small-molecule antagonists for the GnRH receptor, offering a more convenient and potentially safer alternative to injectable peptide-based GnRH agonists and antagonists.[4] The development, led by Astellas Pharma, targeted conditions where suppression of the hypothalamic-pituitary-gonadal (HPG) axis is beneficial.[3] The primary indications explored were endometriosis, a chronic inflammatory condition dependent on estrogen, and rheumatoid



arthritis, where sex hormones are thought to play a modulatory role in the disease's inflammatory processes.[5][6]

While showing a dose-dependent efficacy in reducing endometriosis-associated pain, the strategic decision was made to halt its development after the completion of Phase II trials.[3]

#### Chemical Identity:

| Property          | Value                                                                                                                                        |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide[1] |
| Synonyms          | ASP-1707[1]                                                                                                                                  |
| CAS Number        | 912587-25-8[1]                                                                                                                               |
| Molecular Formula | C25H19F3N4O5S[1]                                                                                                                             |
| Molar Mass        | 544.51 g·mol-1[1]                                                                                                                            |

# Mechanism of Action: GnRH Receptor Antagonism

**Opigolix** functions as a competitive antagonist at the GnRH receptor (GnRHR) in the anterior pituitary gland.[5] The GnRHR is a G-protein-coupled receptor (GPCR) that, upon binding its natural ligand GnRH, primarily activates the  $G\alpha q/11$  signaling pathway.[7][8][9]

This activation cascade proceeds as follows:

- PLC Activation: Activated Gαg/11 stimulates phospholipase C (PLC).[7][10]
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
   [9][11]
- Downstream Signaling:



- IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][8]
- DAG and elevated Ca2+ levels co-activate protein kinase C (PKC).[9][10]
- MAPK Cascade: The PKC pathway subsequently activates the mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38).[7][9]
- Gonadotropin Release: These signaling events culminate in the synthesis and pulsatile release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]

By binding to the GnRHR, **Opigolix** prevents GnRH from initiating this cascade, leading to a rapid, dose-dependent decrease in LH and FSH levels. This, in turn, suppresses the production of ovarian sex hormones, primarily estradiol, which is the key therapeutic target in endometriosis.





Click to download full resolution via product page

Caption: GnRH Receptor Signaling Pathway and Opigolix's Point of Antagonism.

# Synthesis and Drug Development Workflow

Note: The specific, step-by-step chemical synthesis process for **Opigolix** (ASP-1707) has not been disclosed in publicly available literature or patents. This is common for investigational compounds, especially those whose development has been discontinued.

The development of a novel small molecule like **Opigolix** typically follows a rigorous, multistage workflow from initial discovery to clinical evaluation. The diagram below illustrates a generalized workflow for this process.



Click to download full resolution via product page

**Caption:** Generalized workflow for small-molecule drug discovery and development.

# **Clinical Development Program**

**Opigolix** advanced to Phase II clinical trials for two primary indications: endometriosis and rheumatoid arthritis. The program demonstrated pharmacodynamic activity and clinical efficacy



in endometriosis but failed to meet its primary endpoint in rheumatoid arthritis.

## Phase II Study in Endometriosis (TERRA Study)

The TERRA study was a Phase II, multicenter, double-blind, randomized, placebo-controlled trial to assess the efficacy and safety of various doses of **Opigolix** for treating endometriosis-associated pelvic pain.[12]

Quantitative Efficacy Results at Week 12

The study evaluated the change from baseline in the Numeric Rating Scale (NRS) for three types of pain: Overall Pelvic Pain (OPP), Dysmenorrhea (menstrual pain), and Non-Menstrual Pelvic Pain (NMPP).[12]

| Treatment<br>Group | N  | Mean Change<br>in OPP (95%<br>CI) | Mean Change<br>in<br>Dysmenorrhea<br>(95% CI) | Mean Change<br>in NMPP (95%<br>CI) |
|--------------------|----|-----------------------------------|-----------------------------------------------|------------------------------------|
| Placebo            | 88 | -1.56 (-1.91,<br>-1.21)           | -1.50 (-2.00,<br>-1.00)                       | -1.53 (-1.88,<br>-1.19)            |
| Opigolix 3 mg      | 86 | -1.63 (-1.99,<br>-1.27)           | -2.72 (-3.22,<br>-2.21)                       | -1.51 (-1.87,<br>-1.16)            |
| Opigolix 5 mg      | 91 | -1.93 (-2.27,<br>-1.60)           | -2.85 (-3.33,<br>-2.38)                       | -1.80 (-2.14,<br>-1.47)            |
| Opigolix 10 mg     | 90 | -2.29 (-2.64,<br>-1.94)           | -3.97 (-4.46,<br>-3.48)                       | -2.03 (-2.37,<br>-1.68)            |
| Opigolix 15 mg     | 88 | -2.13 (-2.47,<br>-1.79)           | -4.18 (-4.66,<br>-3.70)                       | -1.86 (-2.20,<br>-1.52)            |

Data sourced from the TERRA study publication.[12]

A statistically significant dose-related treatment effect was observed for OPP (P = 0.001), dysmenorrhea (P < 0.001), and NMPP (P = 0.029) after 12 weeks.[12] All doses of **Opigolix** 



also reduced serum estradiol levels in a dose-dependent manner, but to a lesser extent than the active comparator leuprorelin, suggesting a lower impact on bone health.[4]

# **Phase IIa Study in Rheumatoid Arthritis**

This study was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of **Opigolix** in postmenopausal female patients with active rheumatoid arthritis who were on a stable dose of methotrexate.[6]

Quantitative Efficacy and Pharmacodynamic Results at Week 12

| Parameter               | Opigolix (30 mg BID)<br>(n=37)                  | Placebo (n=35)        |
|-------------------------|-------------------------------------------------|-----------------------|
| ACR20 Response Rate     | Not specified, no improvement vs. placebo       | Not specified         |
| ACR50 Response Rate     | Not specified, no improvement vs. placebo       | Not specified         |
| ACR70 Response Rate     | Not specified, no improvement vs. placebo       | Not specified         |
| Plasma LH Concentration | >90% of patients had a >90% decrease to <1 IU/L | No significant change |

Data sourced from the Phase IIa study publication.[6]

The study concluded that **Opigolix** did not demonstrate a clinical benefit in this patient population, as it failed to improve ACR20/50/70 response rates or any secondary efficacy endpoints compared to placebo.[6] However, the potent pharmacodynamic effect was confirmed by the rapid and sustained suppression of plasma luteinizing hormone (LH).[6]

# **Experimental Protocols**

Detailed methodologies for preclinical assays are not publicly available. The protocols for the major clinical trials are summarized below.



## Protocol: Phase II Endometriosis (TERRA) Study

- Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebocontrolled study with a 12-week main part and a 12-week extension. An open-label leuprorelin arm was included as a reference for bone mineral density assessment.[12]
- Participants: 540 women with endometriosis-associated pelvic pain were enrolled. Key inclusion criteria included a surgical diagnosis of endometriosis and a minimum average score on the Overall Pelvic Pain NRS.[12]
- Intervention: Patients were randomized to receive a daily oral dose of placebo, Opigolix (3 mg, 5 mg, 10 mg, or 15 mg), or a monthly subcutaneous injection of leuprorelin acetate (3.75 mg).[4]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean Overall Pelvic Pain (OPP) score at Week 12, analyzed for a dose-response relationship among the Opigolix groups.[12]
- Secondary Endpoints: Included changes in dysmenorrhea and non-menstrual pelvic pain scores, safety, tolerability, pharmacokinetics, and pharmacodynamic effects on estradiol levels.[4]

# Protocol: Phase IIa Rheumatoid Arthritis Study (NCT02884635)

- Study Design: A Phase IIa, randomized, placebo-controlled, double-blind, parallel-group study conducted at 27 centers in Japan.[13]
- Participants: 72 postmenopausal women with a diagnosis of rheumatoid arthritis (per ACR/EULAR criteria) for ≥6 months, with active disease (≥6 tender and ≥6 swollen joints), and on a stable dose of methotrexate for ≥90 days.[6][13]
- Intervention: Patients were randomized (1:1) to receive oral **Opigolix** 30 mg twice daily or a matching placebo for 12 weeks, in combination with their ongoing methotrexate treatment.[6]
- Primary Endpoint: The American College of Rheumatology 20% improvement criteria (ACR20) response rate at Week 12.[6]

# Foundational & Exploratory





 Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-CRP, DAS28-ESR, joint counts, and remission rates. Safety, pharmacokinetics, and pharmacodynamics (plasma LH concentration) were also assessed.[6]





Click to download full resolution via product page

Caption: A typical workflow for a Phase II randomized controlled clinical trial.



### Conclusion

**Opigolix** (ASP-1707) was a promising, orally active GnRH receptor antagonist that demonstrated clear pharmacodynamic activity and dose-dependent clinical efficacy in reducing endometriosis-associated pain. Its development program provided valuable clinical data, particularly from the well-designed TERRA study. However, the compound failed to show a clinical benefit in rheumatoid arthritis. The decision by Astellas Pharma to discontinue development in 2018 means that the full therapeutic potential of **Opigolix** will likely remain unexplored. The publicly available data, while incomplete with respect to its discovery and synthesis, offers important insights into the clinical application of GnRH antagonists for hormone-dependent diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Opigolix Wikipedia [en.wikipedia.org]
- 2. Opigolix [medbox.iiab.me]
- 3. Opigolix Astellas Pharma AdisInsight [adisinsight.springer.com]
- 4. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. KEGG PATHWAY: hsa04912 [kegg.jp]
- 12. Efficacy and safety of ASP1707 for endometriosis-associated pelvic pain: the phase II randomized controlled TERRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Rise and Discontinuation of Opigolix (ASP-1707): A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15570190#discovery-and-synthesis-of-opigolix-asp1707]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com